molecular formula C10H15N3O2 B14229576 5-Amino-N-(piperidin-1-yl)furan-2-carboxamide CAS No. 826991-33-7

5-Amino-N-(piperidin-1-yl)furan-2-carboxamide

Cat. No.: B14229576
CAS No.: 826991-33-7
M. Wt: 209.24 g/mol
InChI Key: LKPGMYYMWTVELR-UHFFFAOYSA-N
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Description

5-Amino-N-(piperidin-1-yl)furan-2-carboxamide is a compound that features both a furan ring and a piperidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(piperidin-1-yl)furan-2-carboxamide typically involves the reaction of 5-amino-2-furoic acid with piperidine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the furan carboxylic acid and the piperidine amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(piperidin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-N-(piperidin-1-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-N-(piperidin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N-(piperidin-1-yl)furan-2-carboxamide is unique due to the presence of both the furan and piperidine rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule allows for diverse interactions with biological targets, making it a valuable compound in drug discovery .

Properties

CAS No.

826991-33-7

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-amino-N-piperidin-1-ylfuran-2-carboxamide

InChI

InChI=1S/C10H15N3O2/c11-9-5-4-8(15-9)10(14)12-13-6-2-1-3-7-13/h4-5H,1-3,6-7,11H2,(H,12,14)

InChI Key

LKPGMYYMWTVELR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=O)C2=CC=C(O2)N

Origin of Product

United States

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